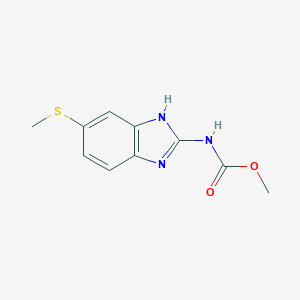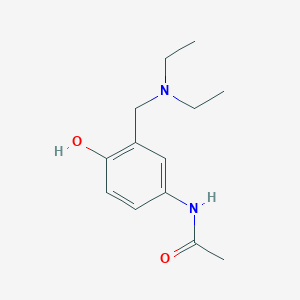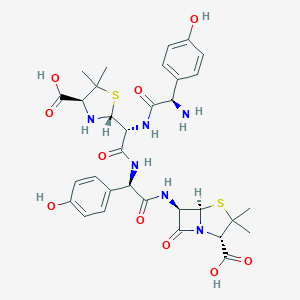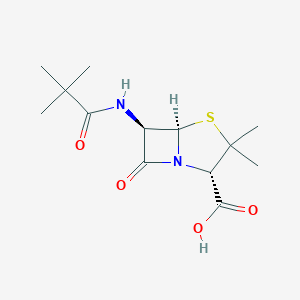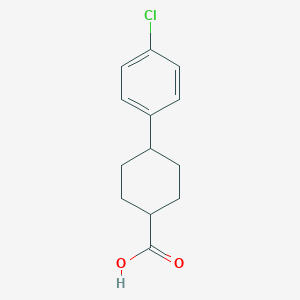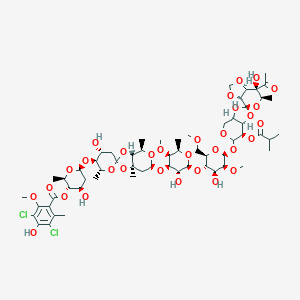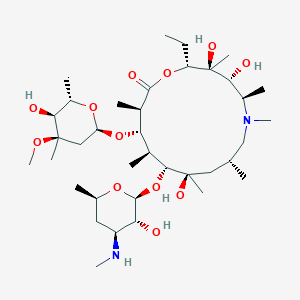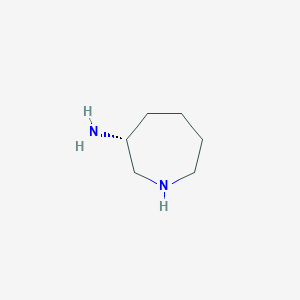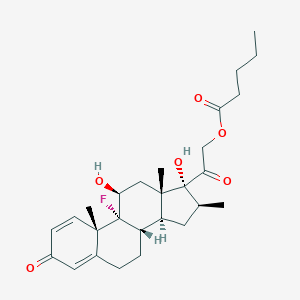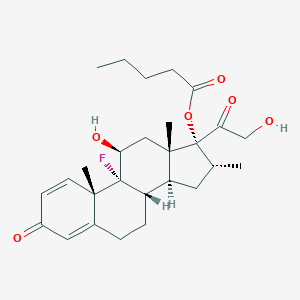
Dexamethasone valerate
Descripción general
Descripción
Dexamethasone valerate is a 21-hydroxy steroid.
Aplicaciones Científicas De Investigación
Mejora de la formación ósea
Dexametasona (DEX) es un fármaco antiinflamatorio e inmunosupresor conocido que se aplica ampliamente como agente osteoinductivo en la remodelación ósea . La eficacia de DEX depende en gran medida de la dosis y la duración de la aplicación . Se incorpora en sistemas de administración de fármacos como nanopartículas, micropartículas y andamios, y sus efectos sobre la curación de fracturas óseas controlando la liberación a largo plazo del fármaco y previniendo los efectos secundarios sistémicos .
Tratamiento de defectos óseos
Las tecnologías de administración de fármacos que incorporan DEX, como las micro y nanopartículas y los andamios, tienen un gran potencial para el tratamiento de defectos óseos . Estos sistemas ofrecen varias ventajas, incluida la mayor estabilidad de DEX, la liberación controlada con niveles de concentración adecuados, la administración dirigida al sitio del tratamiento, la inhibición de la citotoxicidad y la prevención de los efectos secundarios sistémicos de DEX .
Promoviendo la osteoinducción
El papel de DEX en la promoción de la osteoinducción se ha demostrado a través de su interacción con las proteínas morfogenéticas óseas (BMP), que son miembros de la familia del factor de crecimiento transformante beta (TGF-β) que desempeñan un papel vital en la diferenciación de MSC en células osteogénicas .
Inhibición de factores inflamatorios
DEX se ha utilizado en aplicaciones clínicas debido a su potencial para inhibir factores inflamatorios, como las citocinas, las quimiocinas, las moléculas de adhesión celular (CAM) y la respuesta inflamatoria aguda .
Desarrollo de nanoformulaciones cargadas con DEX
Actualmente hay mucho interés en desarrollar nanoformulaciones cargadas con DEX eficientes que mejoren los efectos adversos de la enfermedad que inhiben los avances en la investigación científica . Se han desarrollado varias nanopartículas para administrar fármacos de forma selectiva sin destruir células u órganos sanos .
Aplicaciones de los sistemas de administración cargados con DEX
Algunas de las aplicaciones más atractivas de los sistemas de administración cargados con DEX incluyen liposomas, polímeros, hidrogeles, nanofibras, sílice, fosfato de calcio e hidroxiapatita<a aria-label="3: " data-citationid="b041a970-f181-9215-ff29-f873d475140b-32" h="ID=SERP,5017.1" href="https://www.scienceopen.com/document?vid=466ca233-e732-456d-beed
Mecanismo De Acción
Target of Action
Dexamethasone valerate primarily targets the glucocorticoid receptor (GR) . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland .
Mode of Action
Upon binding to the glucocorticoid receptor, this compound forms a complex that translocates into the nucleus and binds to glucocorticoid response elements in the DNA, leading to changes in gene transcription . This interaction results in the suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability . It also suppresses the normal immune response .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also affects calcium signaling, as it regulates Kv1.3 potassium channels, which control calcium influx .
Pharmacokinetics
This compound exhibits a bioavailability of 80-90% . It is metabolized in the liver, primarily by the CYP3A4 enzyme . The biological half-life of dexamethasone is between 36 to 54 hours, and it is excreted in the urine (65%) . The activity of CYP3A can be induced by dexamethasone when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of inflammation by suppressing neutrophil migration, decreasing the production of inflammatory mediators, and reversing increased capillary permeability . It also suppresses the normal immune response . At the cellular level, dexamethasone treatment significantly reduces Kv1.3 activity, calcium influx, and interferon-gamma production in T cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism, particularly drugs that induce or inhibit the CYP3A4 enzyme . Additionally, the physiological state of the patient, such as liver function, can impact the drug’s metabolism and hence its efficacy .
Análisis Bioquímico
Biochemical Properties
Dexamethasone valerate interacts with various enzymes, proteins, and other biomolecules. It is metabolized in the liver, primarily by the enzyme CYP3A4, to 6α- and 6β-hydroxydexamethasone . This interaction involves the binding of this compound to the enzyme, leading to its metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the immune response, which is why it is used in the treatment of severe allergies and autoimmune disorders .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the glucocorticoid receptor, leading to changes in gene expression . This binding interaction results in the activation or inhibition of various enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the effects of dexamethasone are frequently seen within a day and last for about three days
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, studies in rats have shown that high doses of dexamethasone can lead to significant weight loss and abnormal bone metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A4 and cofactors in the liver, leading to its metabolism . It also affects metabolic flux and metabolite levels, as seen in its impact on amino acid, pyrimidine, and nitrogen metabolism .
Propiedades
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRLVCMMWUAJD-OMPPIWKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022904 | |
| Record name | Dexamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33755-46-3 | |
| Record name | (11β,16α)-9-Fluoro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33755-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone valerate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI7CP949NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



